Cas no 819066-35-8 (3-(isoquinolin-4-yl)propanoic Acid)
819066-35-8 structure
Product Name:3-(isoquinolin-4-yl)propanoic Acid
Numero CAS:819066-35-8
MF:C12H11NO2
MW:201.221243143082
CID:1805882
PubChem ID:22376520
Update Time:2025-04-21
3-(isoquinolin-4-yl)propanoic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(ISOQUINOLIN-4-YL)PROPANOIC ACID
- 3-(4-isoquinolyl)propanoic acid
- LogP
- 3-(4-Isoquinolinyl)propanoic acid
- 4-Isoquinolinepropanoic acid
- GBMVAUNCJGWEQJ-UHFFFAOYSA-N
- 3-isoquinolin-4-yl-propionic acid
- CS-0233967
- Z1272682681
- HS-3295
- SCHEMBL2849208
- EN300-137433
- 819066-35-8
- AKOS015151576
- 3-isoquinolin-4-ylpropanoic acid
- G82455
- 3-(isoquinolin-4-yl)propanoicacid
- 3-(isoquinolin-4-yl)propanoic Acid
-
- Inchi: 1S/C12H11NO2/c14-12(15)6-5-10-8-13-7-9-3-1-2-4-11(9)10/h1-4,7-8H,5-6H2,(H,14,15)
- Chiave InChI: GBMVAUNCJGWEQJ-UHFFFAOYSA-N
- Sorrisi: OC(CCC1C=NC=C2C=CC=CC=12)=O
Proprietà calcolate
- Massa esatta: 201.079
- Massa monoisotopica: 201.079
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 230
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 50.2A^2
- XLogP3: 1.9
Proprietà sperimentali
- Densità: 1.3±0.1 g/cm3
- Punto di fusione: Not available
- Punto di ebollizione: 416.7±20.0 °C at 760 mmHg
- Punto di infiammabilità: 205.8±21.8 °C
- Indice di rifrazione: 1.64
- Pressione di vapore: 0.0±1.0 mmHg at 25°C
3-(isoquinolin-4-yl)propanoic Acid Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(isoquinolin-4-yl)propanoic Acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM463369-100mg |
3-(ISOQUINOLIN-4-YL)PROPANOIC ACID |
819066-35-8 | 95%+ | 100mg |
$367 | 2024-07-23 | |
| TRC | I822498-10mg |
3-(isoquinolin-4-yl)propanoic Acid |
819066-35-8 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I822498-50mg |
3-(isoquinolin-4-yl)propanoic Acid |
819066-35-8 | 50mg |
$ 230.00 | 2022-06-04 | ||
| TRC | I822498-100mg |
3-(isoquinolin-4-yl)propanoic Acid |
819066-35-8 | 100mg |
$ 365.00 | 2022-06-04 | ||
| Enamine | EN300-137433-0.05g |
3-(isoquinolin-4-yl)propanoic acid |
819066-35-8 | 95% | 0.05g |
$216.0 | 2023-11-13 | |
| Enamine | EN300-137433-0.1g |
3-(isoquinolin-4-yl)propanoic acid |
819066-35-8 | 95% | 0.1g |
$322.0 | 2023-11-13 | |
| Enamine | EN300-137433-0.25g |
3-(isoquinolin-4-yl)propanoic acid |
819066-35-8 | 95% | 0.25g |
$459.0 | 2023-11-13 | |
| Enamine | EN300-137433-0.5g |
3-(isoquinolin-4-yl)propanoic acid |
819066-35-8 | 95% | 0.5g |
$723.0 | 2023-11-13 | |
| Enamine | EN300-137433-1.0g |
3-(isoquinolin-4-yl)propanoic acid |
819066-35-8 | 95% | 1g |
$928.0 | 2023-06-06 | |
| Enamine | EN300-137433-2.5g |
3-(isoquinolin-4-yl)propanoic acid |
819066-35-8 | 95% | 2.5g |
$1819.0 | 2023-11-13 |
3-(isoquinolin-4-yl)propanoic Acid Letteratura correlata
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
819066-35-8 (3-(isoquinolin-4-yl)propanoic Acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti